methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate
Description
Methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate is a synthetic imidazole derivative featuring a benzoate ester core linked to a substituted imidazole moiety. Key structural elements include:
- Imidazole core: A five-membered aromatic ring with two nitrogen atoms.
- Sulfanyl (thioether) group: Bridges the imidazole and benzoate ester.
- Ethylcarbamoyl substituent: An amide group attached via a methylene spacer.
- Hydroxymethyl group: Introduces polarity at the 5-position of the imidazole.
Properties
IUPAC Name |
methyl 4-[[1-[2-(ethylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-18-15(22)9-20-14(10-21)8-19-17(20)25-11-12-4-6-13(7-5-12)16(23)24-2/h4-8,21H,3,9-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYAFBNKROYRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(=O)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate exhibit promising anticancer properties. For instance, derivatives containing imidazole and benzenesulfonamide moieties have been shown to selectively induce apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting that this compound could be further explored for its anticancer potential .
-
Enzyme Inhibition :
- The compound's structural characteristics may allow it to act as an enzyme inhibitor, targeting pathways involved in cancer metabolism or other diseases. Research indicates that certain imidazole derivatives can inhibit key enzymes, potentially leading to therapeutic effects against various conditions.
- Antimicrobial Properties :
Biological Research Applications
- Cell Cycle Analysis :
-
Metabolic Stability Studies :
- Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems. Research on related compounds has shown that metabolic stability can significantly influence their therapeutic potential, highlighting the need for further studies on this aspect of this compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can also act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Comparisons
Core Heterocycle
- Imidazole vs.
- Pyrazole Derivatives () : Sulfanyl pyrazoles in Pt/Pd complexes exhibit high cytotoxicity, suggesting that the sulfanyl group in the target compound could similarly enhance bioactivity, albeit without metal coordination .
Substituent Effects
- Sulfanyl Group : Present in both the target and ’s pyrazole complexes. Cyclohexylsulfanyl in increased cytotoxicity 3-fold over benzylsulfanyl, highlighting substituent size/rigidity as critical factors . The target’s methylene-linked sulfanyl may offer flexibility for target interactions.
- Ethylcarbamoyl vs.
- Hydroxymethyl vs. Nitro () : The hydroxymethyl group introduces polarity, which may enhance aqueous solubility compared to electron-withdrawing nitro groups in ’s fluorobenzoate derivative .
Physicochemical Properties
- Lipophilicity : The benzoate ester in the target and ’s compound increases logP, but the hydroxymethyl group counterbalances this with polarity.
- Stability : Sulfanyl groups (target, ) are prone to oxidation, whereas amides (ethylcarbamoyl) and esters (benzoate) are more stable under physiological conditions .
Biological Activity
Methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Imidazole moiety : Confers biological activity and potential interaction with various biological targets.
- Benzoate group : Imparts lipophilicity, enhancing membrane permeability.
- Sulfanyl linkage : May influence redox properties and interactions with thiol-containing biomolecules.
The molecular formula is , with a molecular weight of approximately 378.46 g/mol.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The imidazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzymes such as carbonic anhydrase and metalloproteinases.
- Receptor Modulation : It may act as an antagonist or agonist at various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to inflammation and cell proliferation .
- Antioxidant Activity : The sulfanyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Research indicates that compounds with imidazole structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated a significant reduction in bacterial load in infected mice models treated with the compound compared to controls .
Case Study 2: Cancer Cell Apoptosis
In a recent investigation on the apoptotic effects of imidazole derivatives, this compound was found to activate caspase pathways in MCF-7 cells, leading to increased apoptosis rates. Flow cytometry analysis confirmed these findings, showing a marked increase in early and late apoptotic cells after treatment .
Q & A
Q. What are the key considerations for synthesizing methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate, and how can structural purity be verified?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfanyl group introduction via nucleophilic substitution and esterification. For example, analogous compounds (e.g., sulfanyl-tethered benzoates) are synthesized by reacting imidazole derivatives with activated thiol intermediates under inert conditions . Structural verification requires:
- IR Spectroscopy : Confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹, hydroxyl O-H at ~3300 cm⁻¹) .
- NMR : Assign 1H and 13C signals to verify substituent positions (e.g., methylene linkages at δ ~4.0–5.0 ppm) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (e.g., deviations <0.3% indicate purity) .
Q. How can researchers assess the hydrolytic stability of the ester group in this compound under physiological conditions?
- Methodological Answer : Perform pH-dependent stability studies in buffered solutions (e.g., PBS at pH 7.4 and simulated gastric fluid at pH 1.2). Monitor degradation via:
- HPLC-MS : Track ester hydrolysis to the corresponding benzoic acid derivative over time .
- Kinetic Modeling : Calculate half-life () using first-order rate equations. For structurally related esters, hydrolysis rates correlate with electron-withdrawing substituents near the ester .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data in biological activity assays for this compound?
- Methodological Answer : Contradictions may arise from assay variability or metabolite interference. Mitigate via:
- Dose-Response Curves : Use a wide concentration range (e.g., 0.1–100 µM) to confirm IC50 consistency across replicates .
- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may contribute to false positives/negatives .
- Orthogonal Assays : Compare results from fluorescence-based and cell viability assays (e.g., MTT vs. ATP-luminescence) .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes (e.g., Leishmania donovani enzymes)?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:
- Docking : Align the compound’s sulfanyl and imidazole moieties with enzyme active sites (e.g., trypanothione reductase) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
- Free Energy Calculations : Compute binding energy (ΔG) via MM-PBSA to rank affinity vs. analogs .
Q. What are the optimal conditions for derivatizing the hydroxymethyl group to enhance bioavailability?
- Methodological Answer : Functionalize the hydroxymethyl group via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
